

# Molecular dynamics simulation setup for Indinavir-protease complex

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Indinavir*  
CAS No.: *180683-37-8*  
Cat. No.: *B613815*

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Application Note: Molecular Dynamics Simulation Setup for the **Indinavir**-HIV-1 Protease Complex

## Introduction & Mechanistic Rationale

Molecular dynamics (MD) simulations of protein-ligand complexes provide critical atomic-level insights into binding thermodynamics, conformational flexibility, and drug resistance mechanisms. HIV-1 protease, a homodimeric aspartic protease, is a primary target for antiretroviral therapy. **Indinavir** is a potent transition-state analog inhibitor that binds tightly to the active site<sup>[1]</sup>. Setting up an MD simulation for this complex (typically utilizing the high-resolution PDB structure 1HSG) requires meticulous attention to the protonation states of the catalytic residues and the parameterization of the non-standard ligand.

**Causality in Protonation:** The catalytic engine of HIV-1 protease relies on a dyad of aspartic acid residues: Asp25 from monomer A and Asp25' from monomer B. Because **Indinavir** contains a secondary alcohol that mimics the transition-state diol of the natural peptide substrate, it coordinates directly with these aspartates. Experimental and theoretical consensus dictates that to accurately model this hydrogen-bonding network, the dyad must be asymmetric:

one aspartate must be monoprotonated (ASH) while the other remains deprotonated (ASP)[1]. Simulating both as deprotonated leads to electrostatic repulsion and artificial ligand unbinding.

Causality in Structural Waters: A hallmark of HIV-1 protease-inhibitor complexes is the presence of a structural water molecule (HOH 301 in 1HSG) that tetrahedrally bridges the amide oxygens of **Indinavir** and the amide nitrogens of Ile50 and Ile50' in the flexible flap regions[2]. Retaining this specific water molecule during system setup is mandatory, as it strengthens ligand binding and stabilizes the closed conformation of the flaps[2].

Causality in Ligand Parameterization: Standard protein force fields lack the parameters necessary to describe the unique piperazine and indane moieties of **Indinavir**. Therefore, the ligand must be treated with a generalized force field, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), to derive accurate partial charges and bonded parameters[3].

## Critical System Parameters & Quantitative Setup

Parameter	Value / Selection	Mechanistic Rationale
Base Force Field	CHARMM36 or AMBER ff14SB	Extensively validated for folded globular proteins and compatible with generalized ligand force fields.
Ligand Force Field	CGenFF or GAFF	Specifically parameterized to capture the torsional profiles and electrostatics of drug-like small molecules[3].
Water Model	TIP3P	Standard 3-site model optimized for use with CHARMM and AMBER force fields.
Box Geometry	Rhombic Dodecahedron	Minimizes solvent volume and computational overhead by ~29% compared to a cubic box[4].
Box Clearance	1.0 nm	Ensures the protein does not interact with its periodic image across boundaries.
Ion Concentration	0.15 M NaCl	Neutralizes system charge and mimics physiological ionic strength to screen long-range electrostatics.
Ensembles	NVT (300 K), NPT (1.0 bar)	Replicates standard biological isothermal-isobaric conditions.
Integration Step	2.0 fs	Enabled by constraining bonds involving hydrogen atoms (via LINCS or SHAKE algorithms).

## Step-by-Step Experimental Protocol

This protocol outlines the workflow using the GROMACS simulation suite, a highly efficient engine for biomolecular MD[4].

### Step 1: Structure Preparation

- Download the 1HSG crystal structure from the Protein Data Bank.
- Strip all crystallographic water molecules except the bridging structural water (residue HOH 301)[2].
- Separate the complex into three coordinate files: protein.pdb, **indinavir.pdb** (residue MK1), and water.pdb.
- Process the protein using gmx pdb2gmx. Crucially, manually assign the protonation states of the catalytic dyad when prompted: select the protonated state (ASH) for Asp25 on chain A, and the deprotonated state (ASP) for Asp25 on chain B[1].

### Step 2: Ligand Parameterization

- Add missing hydrogen atoms to **indinavir.pdb** using a tool like Avogadro or Chimera, ensuring a net neutral charge at pH 7.4.
- Generate the ligand topology. If using the CHARMM36 force field, submit the mol2 file to the CGenFF server[4]. If using AMBER, utilize Antechamber to calculate AM1-BCC partial charges and assign GAFF atom types[3].
- Convert the resulting topology into GROMACS format (.itp and .gro).

### Step 3: Complex Assembly and Solvation

- Concatenate the coordinates of the protein, ligand, and bridging water into a single complex.gro file. Update the total number of atoms at the top of the file[4].
- Include the ligand .itp file in the main system topology (topol.top) immediately after the protein force field inclusion[4].
- Define the simulation box: gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt dodecahedron.

- Solvate the system: `gmx solvate -cp newbox.gro -cs spc216.gro -o solvated.gro -p topol.top`.
- Add physiological ions: `gmx grompp` followed by `gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral -conc 0.15`.

#### Step 4: Energy Minimization

- Run a steepest descent energy minimization (up to 50,000 steps) to resolve steric clashes introduced during solvation.
- Self-Validation: Analyze the potential energy (`gmx energy`). The system is validated for the next step if the maximum force (  $F_{max}$  ) is  $< 1000$  kJ/mol/nm and the potential energy is negative and stable.

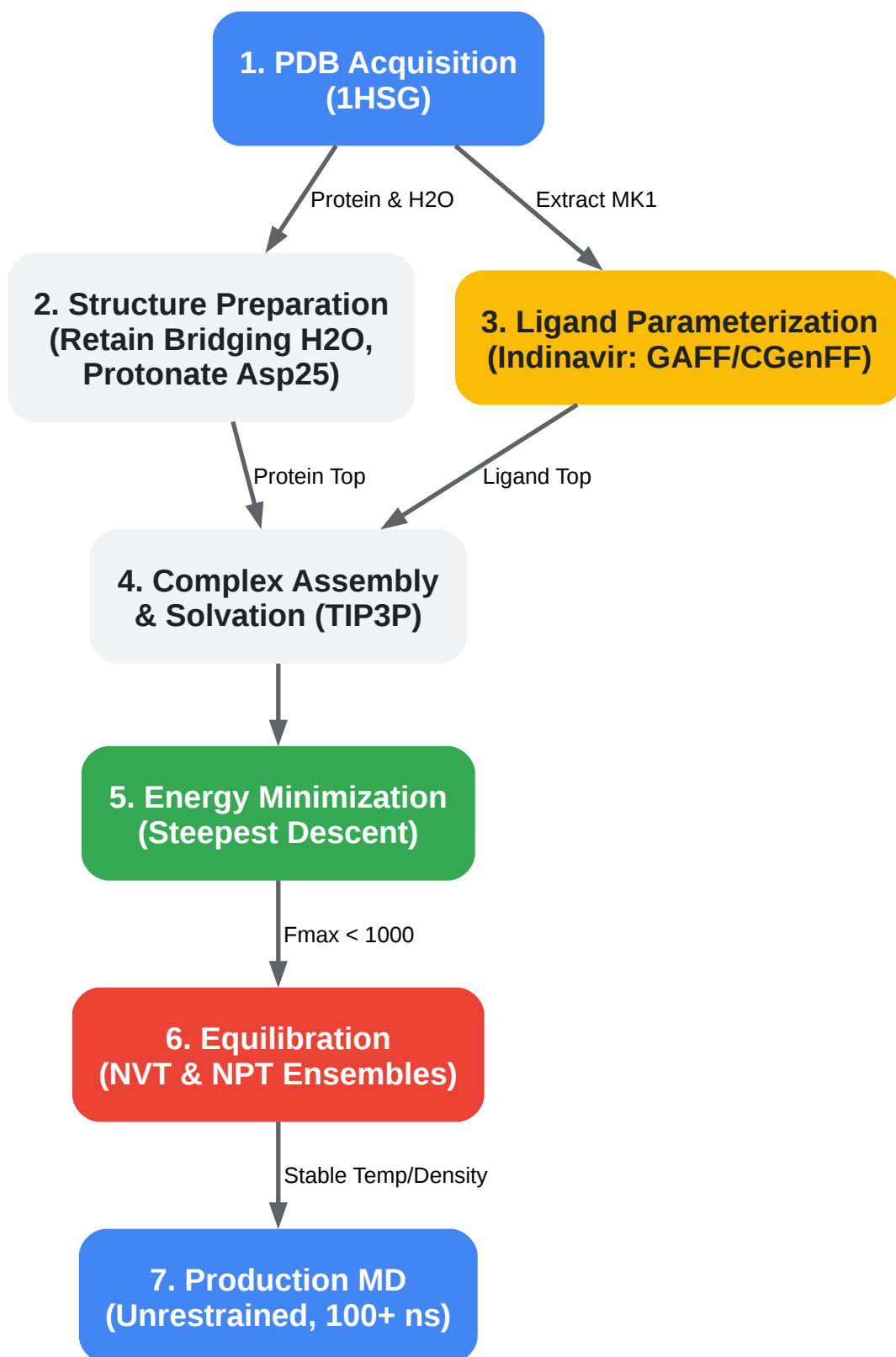
#### Step 5: Equilibration (NVT and NPT)

- NVT Equilibration (100 ps): Apply position restraints (1000 kJ/mol/nm<sup>2</sup>) to the heavy atoms of both the protein and the ligand. Use the V-rescale thermostat to bring the system to 300 K. Self-Validation: Plot the temperature trajectory. It should rapidly plateau and oscillate evenly around 300 K.
- NPT Equilibration (100 ps): Maintain position restraints. Introduce the Parrinello-Rahman barostat to equilibrate system pressure to 1.0 bar. Self-Validation: Plot the system density. It should stabilize around 1000-1020 kg/m<sup>3</sup>.

#### Step 6: Production MD

- Remove all position restraints.
- Generate the production run input (`gmx grompp`) using a 2 fs time step, Particle Mesh Ewald (PME) for long-range electrostatics, and the LINCS algorithm for bond constraints.
- Execute the production simulation (`gmx mdrun`) for the desired timescale (e.g., 100 to 500 ns) to achieve statistically significant conformational sampling<sup>[1]</sup>.

## Workflow Visualization



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Figure 1: Step-by-step molecular dynamics setup workflow for the **Indinavir**-HIV-1 protease complex.

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## Sources

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

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